1-Methyl-2-pyridin-3-ylbenzimidazole
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Overview
Description
Molecular Structure Analysis
The molecular structure of “1-Methyl-2-pyridin-3-ylbenzimidazole” was established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis
The molecule pyridine-3,5-bis (1-methyl-benzimidazole-2-yl), L1, was shown to form metal–organic gels (MOGs) upon reaction with CuCl2, CuBr2 or CdBr2 in alcoholic solutions .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Approaches : A study describes a method for synthesizing pharmacologically active tetrahydropyridinylbenzimidazoles, including 2-Pyridin-3-ylbenzimidazoles, through condensation and oxidative cyclization processes (Jung, Park, Lee, & Ahn, 2003).
- Chemical Nuclease Activity : Benzimidazole-based Cu(II)/Co(II) complexes were synthesized and exhibited significant anti-proliferative effects in various carcinoma cell lines, as well as chemical nuclease activity, indicating potential anticancer applications (Zhao, Yu, Zhi, Mao, Hu, & Wang, 2017).
Anticancer and Biological Activities
- Ruthenium(II) Arene Compounds : Derivatives of 1-methyl-2-pyridin-3-ylbenzimidazole were used to prepare ruthenium(II) arene compounds, demonstrating significant cytotoxic activity and suggesting a multitarget mechanism for biological activity (Martínez-Alonso, Busto, Jalón, Manzano, Leal, Rodríguez, García, & Espino, 2014).
- Antibacterial Activity : A study on the synthesis of 1-(pyridine-3-methyl)-2-ethylbenzimidazole indicated its higher antifungal activity against specific fungi, although its antibacterial activity against common bacteria like E. coli and S. aureus was not significant (Qingling, Jie, Min, Yecheng, Mei-zhen, Chunyu, Xiaoling, & Min, 2009).
- Potential Anticancer Agents : Novel pyridine-thiazole hybrid molecules exhibited high antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer agents (Ivasechko, Yushyn, Roszczenko, Senkiv, Finiuk, Lesyk, Holota, Czarnomysy, Klyuchivska, Khyluk, Kashchak, Gzella, Bielawski, Bielawska, Stoika, & Lesyk, 2022).
Mechanism of Action
Target of Action
1-Methyl-2-pyridin-3-ylbenzimidazole is a derivative of the benzimidazole class of compounds . Benzimidazoles are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biological processes . .
Mode of Action
Benzimidazoles, in general, are known to interfere with the polymerization of microtubules, which results in the loss of cytoplasmic microtubules . This interaction with its targets can lead to significant changes in cellular processes.
Biochemical Pathways
Benzimidazoles are known to interfere with carbohydrate metabolism and inhibit the polymerization of microtubules . These actions can affect various biochemical pathways and have downstream effects on cellular processes.
Result of Action
The interaction of benzimidazoles with microtubules can lead to significant alterations in cellular structures and functions .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .
Future Directions
Benzimidazole-1,2,3-triazole-piperazine hybrids have been synthesized and examined for their α-amylase and α-glucosidase inhibitory potential . The pharmacological profile revealed that some of these hybrids might be the possible lead compounds for the treatment of diabetes . This suggests that “1-Methyl-2-pyridin-3-ylbenzimidazole” and similar compounds could have potential applications in the development of new therapeutic agents.
properties
IUPAC Name |
1-methyl-2-pyridin-3-ylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-16-12-7-3-2-6-11(12)15-13(16)10-5-4-8-14-9-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHVCNAHJZPIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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